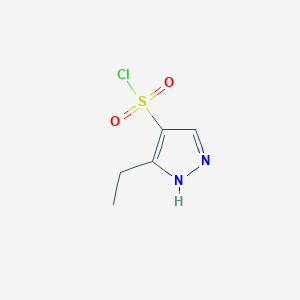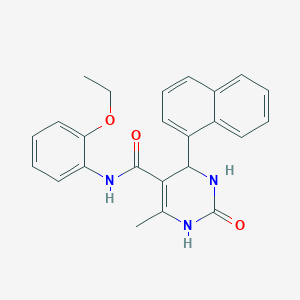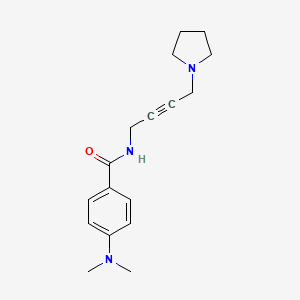
3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar heterocyclic compounds often involves ring-opening followed by ring-closure reactions, as demonstrated by Halim and Ibrahim (2022) in their work on related pyrazolo and triazolopyridines. Their methodology could provide insight into the synthesis routes for our compound of interest, highlighting the importance of selecting appropriate reactants and conditions to achieve the desired heterocyclic framework (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The structural features of heterocyclic compounds similar to the one of interest have been determined through experimental methods such as X-ray diffraction and spectroscopic techniques. Gumus et al. (2018) used single-crystal X-ray diffraction to determine the molecular structure of a closely related compound, emphasizing the role of theoretical calculations in complementing experimental data for structural elucidation (Gumus et al., 2018).
Chemical Reactions and Properties
Heterocyclic compounds including pyrazolo and triazolopyridines undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, contributing to their rich chemistry. For instance, El-Nabi (2004) described the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through oxidation and cycloaddition reactions, showcasing the versatility of these compounds in organic synthesis (El-Nabi, 2004).
Physical Properties Analysis
The physical properties of heterocyclic compounds like solubility, melting points, and crystalline structure are crucial for their application and handling. These properties are often determined through experimental characterization methods, including thermal analysis and solubility studies. The work by El-Menyawy et al. (2019) on pyrazolo[4,3-b]pyridine derivatives provides an example of how physical properties can be assessed and related to the material's stability and application potential (El-Menyawy et al., 2019).
Chemical Properties Analysis
The chemical properties of heterocyclic compounds, such as reactivity, stability, and electronic properties, are influenced by their molecular structure. Techniques like NMR spectroscopy, mass spectrometry, and computational chemistry methods are used to study these properties. The work by Kostenko et al. (2008) demonstrates the investigation of reactivity patterns of thieno[2,3-b]pyridine derivatives, highlighting the importance of understanding the chemical behavior of these compounds for their functionalization and application (Kostenko et al., 2008).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation of Polymethoxylated Fused Pyridine Ring Systems
A study led by Rostom et al. (2009) focused on the synthesis of various polymethoxylated fused pyridine ring systems, including pyrazolo[4,3‐c]pyridines, to evaluate their antitumor activity. The synthesized compounds demonstrated a broad spectrum of antitumor effects, with specific compounds showing significant effectiveness against different tumor cell lines, including breast cancer and ovarian cancer. The pyrazolo[4,3‐c]pyridine series, in particular, exhibited higher activity compared to other analogues, highlighting its potential in cancer therapy research (Rostom, Hassan, & El-Subbagh, 2009).
Molecular Structure and Theoretical Studies
Gumus et al. (2018) conducted experimental and theoretical studies on a related compound, focusing on its molecular structure and surface properties. The study utilized X-ray diffraction, FT-IR spectroscopy, and DFT calculations to elucidate the compound's structure and electrostatic potential, offering insights into its reactivity and potential applications in materials science (Gumus et al., 2018).
Synthesis and Antiviral Activity of Pyrazolo and Pyrido Triazine Derivatives
Research by Attaby et al. (2006) explored the synthesis and antiviral activity of pyrazolo and pyrido triazine derivatives, highlighting the potential of these compounds in developing new antiviral agents. The study provided valuable data on the compounds' cytotoxicity and effectiveness against specific viruses, contributing to the ongoing search for effective antiviral drugs (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Applications in Green and Near-Infrared Electrochromics
A study by Ming et al. (2015) investigated chalcogenodiazolo[3,4-c]pyridine-based donor–acceptor–donor polymers for their application in green and near-infrared electrochromics. The research demonstrated how these polymers exhibit color changes under different voltages, with potential applications in electronic displays and devices. The structural and optical properties of these materials were thoroughly analyzed, showing their promise in electrochromic technologies (Ming et al., 2015).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The compound “3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine” primarily targets the parasites causing leishmaniasis and malaria . These parasites, Leishmania strains and Plasmodium strains, are transmitted through the bite of sandflies and mosquitoes, respectively .
Mode of Action
The compound interacts with these parasites at a molecular level, disrupting their normal functions and leading to their death
Biochemical Pathways
The compound affects the biochemical pathways of the parasites, leading to disruption of their normal functions . This includes inhibition of essential enzymes and proteins, disruption of DNA replication, and interference with cellular metabolism .
Result of Action
The result of the action of “3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine” is the death of the parasites causing leishmaniasis and malaria . This leads to a reduction in the symptoms of these diseases and, ultimately, to the recovery of the infected individual .
Propriétés
IUPAC Name |
3-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6OS/c1-19-8-11(13(18-19)21-3)12-16-17-14(20(12)2)22-9-10-5-4-6-15-7-10/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOZXJVARYECGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2490262.png)

![N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490268.png)
![N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2490269.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide](/img/structure/B2490271.png)
![Ethyl 2-[2-[2-acetyl-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2490272.png)

![2-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2490274.png)
![propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2490275.png)


![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide](/img/structure/B2490279.png)
![N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2490282.png)